molecular formula C5H11NOS B1374704 3-(Aminomethyl)thiolan-3-ol CAS No. 1375473-14-5

3-(Aminomethyl)thiolan-3-ol

Cat. No.: B1374704
CAS No.: 1375473-14-5
M. Wt: 133.21 g/mol
InChI Key: XJHRHLLCUNIKIE-UHFFFAOYSA-N
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Description

“3-(Aminomethyl)thiolan-3-ol” is a chemical compound with the molecular formula C5H11NOS and a molecular weight of 133.21 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C5H11NOS . The InChI code for this compound is not provided in the search results .

Scientific Research Applications

Macromolecular Design and Drug Delivery

Thiol chemistry plays a pivotal role in the design and synthesis of polyfunctional materials, particularly in the realm of drug delivery systems. The reactive nature of thiols allows for the creation of bio-cleavable disulfides and the linking of thiols through "click" chemistry, enabling the construction of complex macromolecules and nanostructures. These structures are instrumental in the development of targeted therapeutic and drug delivery systems, demonstrating the potential of thiol-based chemistries in biological therapeutics (Teboho Kgesa et al., 2015).

Tissue Engineering

In tissue engineering, thiolated polymers and their hydrogel matrices have shown significant promise. The process involves thiolation of natural polymers, like collagen and gelatin, leading to the development of hydrogel scaffolds that support cell proliferation and differentiation. Such thiolated hydrogels exhibit biocompatibility and mimic cellular environments, highlighting the utility of thiol modifications in creating scaffolds for tissue regeneration (M. Gajendiran et al., 2018).

Plant Stress Responses and Metabolism

Low-molecular-weight (LMW) thiols in plants, including compounds similar in functionality to 3-(Aminomethyl)thiolan-3-ol, are crucial in maintaining cellular redox homeostasis. They play a role in plant responses to stress factors and the regulation of cellular metabolism. The diversity and organ-specificity of LMW thiols in plants suggest a broad spectrum of roles in plant physiology and stress response mechanisms (Micaela Pivato et al., 2014).

Reversible Disulphide Formation in Polymers

The reversible nature of thiol-disulphide interchange reactions has been exploited in the development of responsive materials, such as self-healing polymers and advanced drug delivery systems. This reversibility is crucial for applications requiring long-term durability and adaptability, illustrating the importance of thiol chemistry in creating materials with dynamic and responsive properties (B. Gyarmati et al., 2013).

Properties

IUPAC Name

3-(aminomethyl)thiolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NOS/c6-3-5(7)1-2-8-4-5/h7H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHRHLLCUNIKIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375473-14-5
Record name 3-(aminomethyl)thiolan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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